![molecular formula C16H17N5O2S B2987374 2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034325-96-5](/img/structure/B2987374.png)
2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .
Synthesis Analysis
A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure was highly efficient and shows good economical and environmental advantages .Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization of α-keto acids and 2-hydrazinopyridines .Scientific Research Applications
Synthesis of Heterocycles
The compound is a part of the 1,2,3-triazolo[4,3-a]pyrazine family, which is known for its role in the synthesis of heterocycles . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry. For instance, it has been used in the development of c-Met kinase inhibitors . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration, and its overexpression is often associated with cancer.
Anti-Tumor Activity
The compound has shown promising anti-tumor activity. In one study, a derivative of the compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Fluorescent Probes
The compound can be used to create fluorescent probes . These probes can be used in various fields, including biological imaging and diagnostics.
Structural Units of Polymers
The compound can serve as a structural unit of polymers . This could potentially lead to the development of new materials with unique properties.
Drug Discovery
The compound’s potential as a c-Met kinase inhibitor suggests that it could be used in drug discovery . It could serve as a starting point for the development of new drugs, particularly for the treatment of diseases related to c-Met kinase, such as cancer.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cancer cell growth and survival .
Pharmacokinetics
The compound’s potent inhibitory activity against c-met kinase suggests that it may have favorable bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa cells . It also possesses superior c-Met kinase inhibition ability at the nanomolar level .
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNHSFTKXGLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide |
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